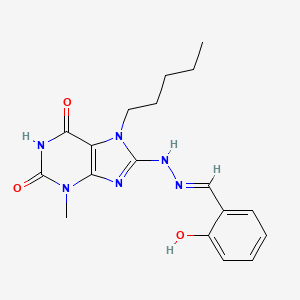

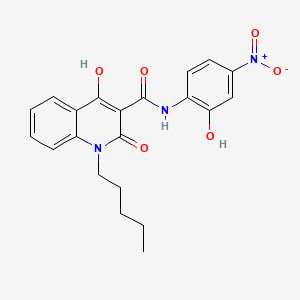

![molecular formula C15H12BrN5O2 B604656 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 305353-36-0](/img/structure/B604656.png)

2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide” is a chemical compound with the molecular formula C8H9N5O . It has an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .

Synthesis Analysis

A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized in good yield and were characterized by spectral methods and elemental analysis .

Molecular Structure Analysis

In the amide group of the molecule, the C-N bond is relatively short [1.3283 (16) Å], suggesting some degree of electronic delocalization in the molecule .

Chemical Reactions Analysis

The title compound was synthesized by the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol .

Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 504.0±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.3±3.0 kJ/mol and a flash point of 258.6±25.4 °C .

Scientific Research Applications

Applications in DNA Binding and Cellular Analysis

2-(1H-Benzotriazol-1-yl)-N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]Acetohydrazide, and its analogues, have been extensively researched for their potential applications in scientific research, particularly focusing on their interactions with DNA and cellular components. A closely related compound, Hoechst 33258, a minor groove binder known for its specificity to AT-rich sequences of double-stranded B-DNA, has provided a foundation for understanding how such molecules can be utilized in cellular biology. The ability of Hoechst derivatives to penetrate cells has led to their widespread use in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. These applications underscore the potential utility of this compound in cellular analysis and molecular biology research, highlighting its relevance for chromosomal studies and DNA content analysis in various biological specimens (Issar & Kakkar, 2013).

Mechanism of Action

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O2/c16-11-5-6-14(22)10(7-11)8-17-19-15(23)9-21-13-4-2-1-3-12(13)18-20-21/h1-8,22H,9H2,(H,19,23)/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQBZHCRALDPZ-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3',4'-dihydrospiro[cyclopentane-1,3'-isoquinolin]-1'-yl(hydroxyimino)acetate](/img/structure/B604575.png)

![3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604579.png)

![2-{N-[4-(2-pyridinyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B604580.png)

![Methyl 5-[(4-bromoanilino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B604581.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604583.png)

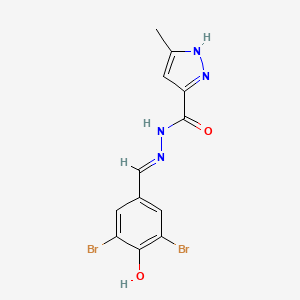

![N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604590.png)

![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)